Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate is a complex organic compound with the molecular formula C21H33NO3. This compound is characterized by its intricate structure, which includes a benzyl group attached to a piperidine ring, further modified with hydroxyl and isopropyl groups
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate is the Gamma-aminobutyric acid receptor (GAR) . This receptor is a key player in the central nervous system, where it mediates inhibitory neurotransmission .
Mode of Action
This compound interacts with the GAR as an inhibitor This means it binds to the receptor and reduces its activity
Biochemical Pathways
The inhibition of GAR by this compound affects the GABAergic signaling pathway . This pathway is crucial for maintaining the balance between excitatory and inhibitory signals in the brain. Disruption of this balance can lead to various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the benzyl precursor. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include isopropyl groups, hydroxyl groups, and piperidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or alkylated versions of the original compound.
Scientific Research Applications
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in pharmaceutical formulations.
Industry: It can be employed in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate: Lacks the isopropyl groups, resulting in different chemical properties.
Ethyl 1-(3,5-diisopropylbenzyl)-4-piperidinecarboxylate: Different position of the hydroxyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-25-21(24)17-7-9-22(10-8-17)13-16-11-18(14(2)3)20(23)19(12-16)15(4)5/h11-12,14-15,17,23H,6-10,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFRYHLEOWESOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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